MPT0B214 Demonstrates 15-Fold Superior Mean Antiproliferative Potency Versus ABT-751 Across Tumor Cell Lines
In a direct comparative study conducted within the same research program, MPT0B214 exhibited a mean IC₅₀ value of 16.9 nM against a panel of human cancer cell lines, representing a 15.1-fold potency advantage over the clinical-stage quinoline-based comparator ABT-751 (mean IC₅₀ = 255 nM), and a 5.8-fold advantage over the indoline-sulfonamide lead MPT0B098 (mean IC₅₀ = 98 nM). MPT0B214 also demonstrated comparable antimitotic activity to combretastatin A-4 (CA-4, mean IC₅₀ = 2.9 nM) while exhibiting a distinct scaffold structure [1].
| Evidence Dimension | Mean antiproliferative IC₅₀ across human cancer cell line panel |
|---|---|
| Target Compound Data | MPT0B214: 16.9 nM |
| Comparator Or Baseline | ABT-751: 255 nM; MPT0B098: 98 nM; CA-4: 2.9 nM |
| Quantified Difference | MPT0B214 is 15.1× more potent than ABT-751 (255/16.9); 5.8× more potent than MPT0B098 (98/16.9); 5.8× less potent than CA-4 (16.9/2.9) |
| Conditions | Human cancer cell line panel (unspecified composition); 72-hour exposure; assay method not explicitly detailed |
Why This Matters
This head-to-head quantitative comparison establishes MPT0B214 as the superior selection among aroylquinolone-derived microtubule inhibitors when potency against ABT-751-sensitive or ABT-751-resistant models is a procurement criterion.
- [1] Liou JP, et al. Development of Small Molecular Compounds as Anticancer Agents (Project No. NSC99-2323-B038-001). Government Research Bulletin (GRB), National Science Council, Taiwan. 2011. View Source
